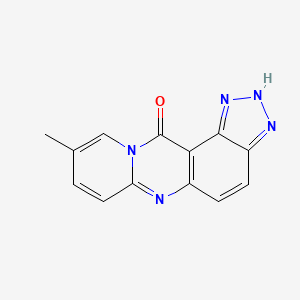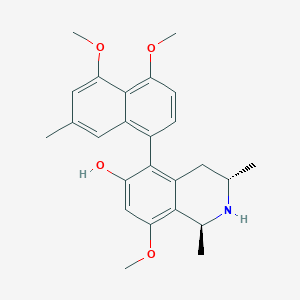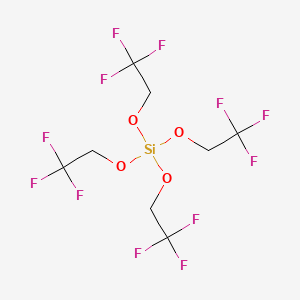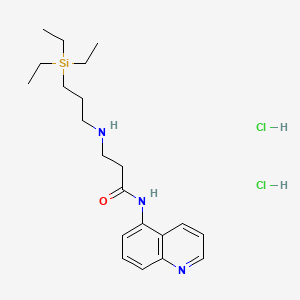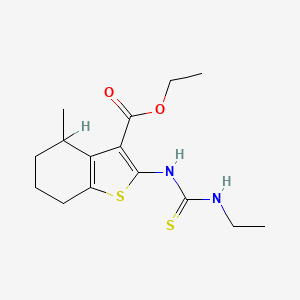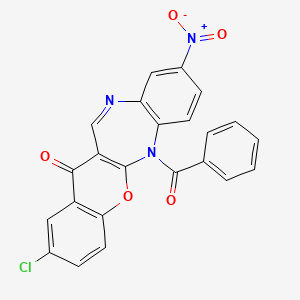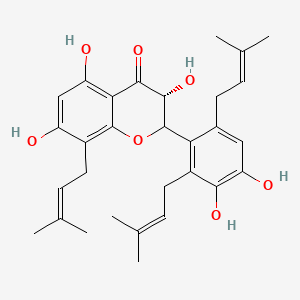
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl)-2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-, (2R,3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl)-2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-, (2R,3R)- is a complex organic compound known for its unique chemical structure and diverse applications. This compound belongs to the flavonoid family, which is known for its antioxidant properties and potential health benefits. Its intricate structure includes multiple hydroxyl groups and prenylated side chains, contributing to its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate chalcones followed by various functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
化学反应分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its antioxidant properties are primarily due to its ability to donate hydrogen atoms or electrons, neutralizing free radicals. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits similar biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
What sets this compound apart is its unique prenylated side chains, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes.
属性
CAS 编号 |
152253-68-4 |
|---|---|
分子式 |
C30H36O7 |
分子量 |
508.6 g/mol |
IUPAC 名称 |
(3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O7/c1-15(2)7-10-18-13-23(33)26(34)20(12-9-17(5)6)24(18)30-28(36)27(35)25-22(32)14-21(31)19(29(25)37-30)11-8-16(3)4/h7-9,13-14,28,30-34,36H,10-12H2,1-6H3/t28-,30?/m0/s1 |
InChI 键 |
DDKWTXSGQOKXGP-MBCWZBCWSA-N |
手性 SMILES |
CC(=CCC1=CC(=C(C(=C1C2[C@H](C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)CC=C(C)C)O)O)C |
规范 SMILES |
CC(=CCC1=CC(=C(C(=C1C2C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)CC=C(C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


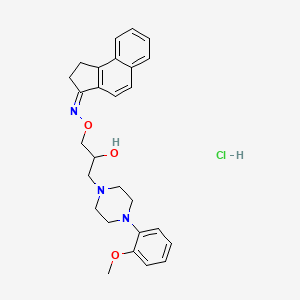
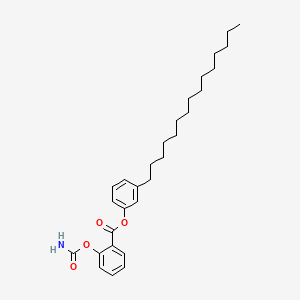

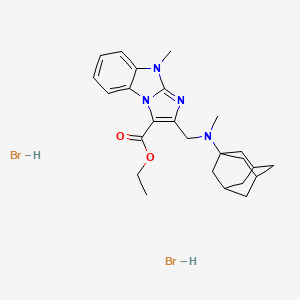
![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
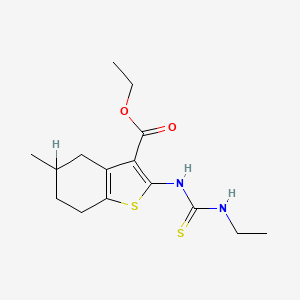
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
